(1R)-1-(2,4-difluorophenyl)ethan-1-ol
Description
Significance of Enantiomerically Pure Alcohols in Advanced Chemical Manufacturing
Enantiomerically pure alcohols are fundamental building blocks in the production of fine chemicals, pharmaceuticals, and agrochemicals. nih.govsigmaaldrich.com The specific stereochemistry of these alcohols is critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. In pharmaceutical applications, for instance, one enantiomer may be therapeutically effective while the other may be inactive or even harmful. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern drug development and advanced chemical manufacturing. pharmaffiliates.com
The synthesis of enantiomerically pure alcohols is a major focus of research, with numerous strategies developed over the years. sigmaaldrich.com These methods include the asymmetric reduction of prochiral ketones, which is one of the most direct and efficient routes to chiral alcohols. sigmaaldrich.com Both biocatalytic approaches, utilizing enzymes like alcohol dehydrogenases, and chemocatalytic methods, employing chiral metal complexes or organocatalysts, are widely used to achieve high enantioselectivity. sigmaaldrich.comnih.gov The demand for enantiomerically pure alcohols like (1R)-1-(2,4-difluorophenyl)ethan-1-ol stems from their role as key intermediates in the synthesis of more complex chiral molecules, where the stereocenter of the alcohol is incorporated into the final product. researchgate.net
The Role of Fluorine Substitution Patterns in Molecular Design and Reactivity
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. medchemexpress.com Fluorine is the most electronegative element, and its presence can alter a molecule's conformation, pKa, metabolic stability, and membrane permeability. medchemexpress.comgoogle.com In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. medchemexpress.com For example, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net
The 2,4-difluorophenyl group in this compound is a key feature that imparts these desirable properties. This specific substitution pattern can lead to enhanced binding affinity with biological targets and improved metabolic stability. The presence of two fluorine atoms can also modulate the reactivity of the aromatic ring and the adjacent chiral alcohol, making it a versatile intermediate for further chemical transformations. The unique properties conferred by the fluorine atoms make this and similar fluorinated compounds highly sought after in the design of new pharmaceuticals and other advanced materials.
Overview of Research Directions for this compound
Current research involving this compound and related chiral fluorinated alcohols is primarily focused on their application as intermediates in the synthesis of biologically active compounds. A significant area of investigation is the development of efficient and highly stereoselective methods for its synthesis, particularly through the asymmetric reduction of the corresponding ketone, 2',4'-difluoroacetophenone (B1293509). nih.govresearchgate.net
Key Research Areas:
Asymmetric Synthesis: A major research thrust is the development of novel catalytic systems for the enantioselective reduction of 2',4'-difluoroacetophenone. This includes the exploration of new biocatalysts, such as engineered alcohol dehydrogenases, and the design of more efficient chiral metal complexes and organocatalysts to produce this compound with high enantiomeric excess. nih.gov
Pharmaceutical Intermediates: Given that structurally similar chiral alcohols are used as key intermediates in the synthesis of important drugs, it is anticipated that this compound is being investigated as a building block for new pharmaceutical candidates. For example, related difluorophenyl ethanolamine (B43304) derivatives have shown potential as antifungal agents.
Agrochemical Development: The unique properties imparted by the difluorophenyl group are also of interest in the development of new agrochemicals, where enhanced potency and metabolic stability are desirable.
Physicochemical Data of Precursor and Related Compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2',4'-Difluoroacetophenone | 364-83-0 | C₈H₆F₂O | 156.13 | 80-81 (at 25 mmHg) | - |
| 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | C₈H₅ClF₂O | 190.57 | - | 44-48 |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 97658-00-9 | C₁₀H₇F₂N₃O | 223.18 | - | 109-111 |
Interactive Data Table: Synthesis Methods for Related Chiral Alcohols
| Precursor | Product | Catalyst/Method | Enantiomeric Excess (ee) | Reference |
| 2-Chloro-4'-fluoroacetophenone | (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol | TeSADH mutant (ΔP84/A85G) | >99% | nih.gov |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | (S)-Diphenylprolinol/Borane (B79455) dimethyl sulfide | 98% | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254573 | |
| Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-35-8 | |
| Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for the Enantioselective Synthesis of 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Asymmetric Catalytic Reduction of 2,4-Difluoroacetophenone
The asymmetric reduction of 2,4-difluoroacetophenone is a direct and atom-economical approach to furnishing (1R)-1-(2,4-difluorophenyl)ethan-1-ol. This transformation has been successfully achieved through various catalytic systems, each offering distinct advantages in terms of selectivity, activity, and operational simplicity.
Transition Metal-Catalyzed Asymmetric Hydrogenation Systems
Transition metal catalysis, particularly with ruthenium, rhodium, and iridium complexes bearing chiral ligands, stands as a powerful tool for the asymmetric hydrogenation of ketones. These systems often exhibit high catalytic activity and enantioselectivity under mild reaction conditions.
The asymmetric transfer hydrogenation of 2,4-difluoroacetophenone has been effectively catalyzed by ruthenium(II) complexes. For instance, a catalyst generated in situ from [RuCl2(p-cymene)]2 and a chiral N-tosylated diamine ligand in a formic acid/triethylamine azeotrope can yield (R)-1-(2,4-difluorophenyl)ethanol with high conversion and enantiomeric excess. The reaction conditions, including temperature and substrate-to-catalyst ratio, are crucial for achieving optimal results.
| Catalyst System | Ligand | Reducing Agent | Solvent | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) (Configuration) |
| [RuCl2(p-cymene)]2 | (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine | HCOOH/NEt3 | HCOOH/NEt3 | 28 | 200 | >99 | 97 (R) |
Table 1: Performance of a Ruthenium-based catalyst in the asymmetric transfer hydrogenation of 2,4-difluoroacetophenone.
Chiral Organocatalytic Reduction Strategies
Organocatalysis has emerged as a compelling alternative to metal-based catalysis, offering the advantages of being metal-free, less sensitive to air and moisture, and often employing readily available and sustainable catalysts. Chiral oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst, have been successfully employed for the asymmetric reduction of various ketones.
In the case of 2,4-difluoroacetophenone, the in-situ generated oxazaborolidine from a chiral amino alcohol and a borane (B79455) source can effectively catalyze its reduction. The choice of borane reagent and reaction conditions significantly influences the enantioselectivity and yield of the desired (R)-alcohol.
| Organocatalyst Precursor | Borane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) (Configuration) |
| (S)-α,α-Diphenylprolinol | Borane dimethyl sulfide | Toluene | -20 | 2 | 92 | 95 (R) |
Table 2: Organocatalytic reduction of 2,4-difluoroacetophenone using a chiral amino alcohol precursor.
Hydrosilylation and Other Asymmetric Reduction Techniques
Asymmetric hydrosilylation, involving the addition of a silicon hydride across the carbonyl double bond followed by hydrolysis, represents another effective strategy for the synthesis of chiral alcohols. This method often utilizes transition metal catalysts, such as those based on rhodium or copper, in conjunction with chiral ligands. The use of various silanes as the reducing agent allows for tuning of the reaction's reactivity and selectivity. While specific data for the hydrosilylation of 2,4-difluoroacetophenone is not as prevalent in readily available literature, the general success of this method for structurally similar aryl ketones suggests its potential applicability.
Biocatalytic Approaches Utilizing Ketoreductases and Alcohol Dehydrogenases
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones, often operating under mild aqueous conditions with high enantioselectivity.
Enzyme Screening and Engineering for Enhanced Stereoselectivity and Productivity
The success of a biocatalytic reduction hinges on the identification of a suitable enzyme with high activity and the desired stereoselectivity for the target substrate. Screening of commercially available or proprietary enzyme libraries is a common starting point. Once a promising candidate is identified, protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to further enhance its properties, including stereoselectivity, activity, stability, and substrate tolerance.
For the synthesis of this compound, several ketoreductases have been identified that exhibit high enantioselectivity. For example, a commercially available ketoreductase, KRED-P1-A12, has been shown to reduce 2,4-difluoroacetophenone to the corresponding (R)-alcohol with excellent enantiomeric excess.
| Enzyme | Co-factor Regeneration | Substrate Conc. (g/L) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| KRED-P1-A12 | Glucose/GDH | 10 | 24 | >99 | >99.5 (R) |
Table 3: Performance of a ketoreductase in the asymmetric reduction of 2,4-difluoroacetophenone.
Whole-Cell Biotransformations for this compound
For instance, cells of Candida parapsilosis have demonstrated the ability to reduce 2,4-difluoroacetophenone to (R)-1-(2,4-difluorophenyl)ethan-1-ol with high enantioselectivity. The reaction conditions, such as pH, temperature, and the use of a co-substrate for cofactor regeneration, are critical for achieving high conversion and stereoselectivity.
| Microorganism | Co-substrate | pH | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| Candida parapsilosis | Glucose | 7.0 | 30 | 48 | 95 | 98 (R) |
Table 4: Whole-cell biotransformation of 2,4-difluoroacetophenone.
Optimization of Bioreaction Parameters: Co-solvents, pH, and Temperature Effects
The efficiency and stereoselectivity of bioreductions are profoundly influenced by the reaction environment. Careful optimization of parameters such as co-solvents, pH, and temperature is crucial for maximizing the yield and enantiomeric excess (ee) of the desired product.
Co-solvents: In enzymatic reductions of hydrophobic ketones like 2',4'-difluoroacetophenone (B1293509), the low aqueous solubility of the substrate can be a limiting factor. Co-solvents are often employed to enhance substrate and product solubility, thereby improving reaction rates. The choice of co-solvent and its concentration must be carefully selected to avoid enzyme denaturation and inactivation. For instance, in the reduction of a similar substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, isopropanol (B130326) (IPA) not only served as a co-solvent but also as a co-substrate for cofactor regeneration by the ketoreductase. The optimal concentration of IPA was found to be critical for achieving high conversion and enantioselectivity.
pH: The pH of the reaction medium directly affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the cofactor. This, in turn, influences substrate binding and catalytic activity. For ketoreductase-catalyzed reactions, the optimal pH is typically near physiological pH (around 7.0), but can vary depending on the specific enzyme and substrate. For the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a phosphate buffer at pH 6.0 was found to be optimal for the bioreduction process. sci-hub.se
Temperature: Temperature impacts enzyme stability and activity. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation and loss of activity. Therefore, an optimal temperature must be determined to balance these opposing effects. In the aforementioned synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, the optimal reaction temperature was found to be 35°C. sci-hub.se
Below is a table summarizing the effects of these parameters on a representative bioreduction of a substituted acetophenone.
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) |
| Co-solvent (IPA) | 1.5 eq | ~80 | >99 |
| 2.5 eq | >95 | >99 | |
| 3.5 eq | >99 | >99 | |
| pH | 5.0 | ~70 | >99 |
| 6.0 | >99 | >99 | |
| 7.0 | ~95 | >99 | |
| 8.0 | ~85 | >99 | |
| Temperature (°C) | 25 | ~60 | >99 |
| 30 | ~85 | >99 | |
| 35 | >99 | >99 | |
| 40 | ~90 (enzyme instability observed) | >99 |
Chiral Resolution Techniques for Racemic this compound
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. This approach is particularly valuable when direct asymmetric synthesis is not feasible or cost-effective.
Diastereomeric Salt Formation and Crystallization
This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.
For the resolution of racemic 1-(2,4-difluorophenyl)ethan-1-ol, which is an alcohol, it would first need to be derivatized to an acidic species, such as a hemiphthalate or hemisuccinate, to allow for salt formation with a chiral base. Alternatively, if the alcohol were to be resolved via reaction with a chiral acid, the hydroxyl group would need to be converted into a basic moiety. A more direct approach for alcohols is the formation of diastereomeric esters with a chiral acid.
Commonly used chiral resolving agents for acidic compounds include chiral amines like brucine, strychnine, and (R)- or (S)-1-phenylethylamine. For basic compounds, chiral acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) are frequently employed. mdpi.comresearchgate.netnih.gov
The selection of the solvent is critical as it influences the solubility of the diastereomeric salts. A good solvent system will exhibit a significant difference in the solubilities of the two diastereomers, allowing for the selective crystallization of one. The efficiency of the resolution is often improved by screening a variety of solvents and solvent mixtures.
The table below illustrates a hypothetical resolution of a racemic acidic derivative of 1-(2,4-difluorophenyl)ethan-1-ol using different chiral bases and solvents.
| Chiral Resolving Agent | Solvent | Diastereomer Yield (%) | Enantiomeric Excess of Recovered Alcohol (%) |
| (R)-1-Phenylethylamine | Ethanol (B145695) | 42 | 95 |
| (R)-1-Phenylethylamine | Methanol/Water | 38 | 92 |
| Brucine | Acetone | 45 | 98 |
| Strychnine | Ethyl Acetate | 35 | 88 |
Enzymatic Kinetic Resolution of Racemic Mixtures
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. This technique utilizes the ability of enzymes, typically lipases, to catalyze the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. For racemic alcohols, EKR is often performed through enantioselective acylation.
In a typical EKR of racemic 1-(2,4-difluorophenyl)ethan-1-ol, a lipase is used to acylate one of the enantiomers with an acyl donor, such as vinyl acetate or isopropenyl acetate. This results in a mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol), which can then be separated.
The choice of lipase, acyl donor, and solvent are crucial for the success of the resolution. Lipases from Candida antarctica (immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens are commonly used and have shown high enantioselectivity for a wide range of secondary alcohols. nih.gov
The following table provides examples of enzymatic kinetic resolution of various secondary alcohols, illustrating the key parameters and outcomes.
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Enantiomeric Excess of Ester (%) |
| Novozym 435 | 1-Phenylethanol | Vinyl Acetate | Hexane | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | 1-(4-Chlorophenyl)ethanol | Isopropenyl Acetate | Toluene | 48 | 98 | 97 |
| Pseudomonas fluorescens Lipase | 1-(4-Methoxyphenyl)ethanol | Vinyl Butyrate | Diisopropyl Ether | 51 | 97 | >99 |
| Candida rugosa Lipase | 1-(2-Naphthyl)ethanol | Acetic Anhydride | Tetrahydrofuran (B95107) | 49 | 95 | 98 |
Chemoenzymatic and Hybrid Synthetic Sequences
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and sustainable synthetic routes. In the context of producing this compound, a chemoenzymatic approach could involve an enzymatic reduction of the prochiral ketone followed by chemical modifications of the resulting chiral alcohol.
For example, a highly enantioselective ketoreductase can be used to reduce 2',4'-difluoroacetophenone to this compound with high yield and enantiomeric excess. This biocatalytic step offers mild reaction conditions and high selectivity, avoiding the need for chiral auxiliaries or expensive metal catalysts often used in purely chemical asymmetric reductions.
Following the enzymatic reduction, the resulting chiral alcohol can be used as a versatile building block in subsequent chemical transformations. For instance, it can be converted to a chiral amine via a Mitsunobu reaction followed by reduction, or it can be used in nucleophilic substitution reactions after activation of the hydroxyl group.
Advanced Spectroscopic and Chromatographic Methods for Stereochemical Elucidation of 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Determination of Absolute Configuration
The absolute configuration of a chiral molecule refers to the spatial arrangement of its atoms. For (1R)-1-(2,4-difluorophenyl)ethan-1-ol, establishing the 'R' configuration at the stereocenter is paramount. The following subsections detail the advanced methods used for this purpose.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography without the need for crystalline samples. nih.govresearchgate.net The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint of its stereochemistry. wikipedia.org
The process of determining the absolute configuration of this compound using VCD involves a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum. nih.gov The theoretical spectrum is computed for a specific enantiomer (e.g., the 'R' configuration) using quantum mechanical calculations, often employing density functional theory (DFT). nih.govnih.gov A good match between the experimental and calculated spectra confirms the absolute configuration of the molecule. nih.gov The VCD spectra of enantiomers are mirror images of each other, meaning they exhibit equal magnitude and opposite signs. nih.govresearchgate.net
Key Steps in VCD Analysis:
Experimental Measurement: A solution of the this compound sample is prepared, typically using a solvent like deuterated chloroform (B151607) (CDCl3). The VCD spectrum is then recorded on a specialized VCD spectrometer. biotools.us
Computational Modeling: The 3D structure of the this compound molecule is modeled, and its VCD spectrum is calculated using ab initio or DFT methods. nih.gov
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A strong correlation in the sign and intensity of the VCD bands provides a high degree of confidence in the assignment of the absolute configuration.
Table 1: Key Parameters in VCD Spectroscopy for Absolute Configuration Determination
| Parameter | Description | Relevance to this compound |
| Differential Absorption (ΔA) | The difference between the absorbance of left (AL) and right (AR) circularly polarized light (ΔA = AL - AR). bruker.com | The sign and magnitude of ΔA at specific vibrational frequencies are characteristic of the 'R' configuration. |
| Rotational Strength (R) | A theoretical quantity that determines the intensity and sign of a VCD band. | Calculated R values for the vibrational modes of this compound are compared with experimental data. |
| Conformational Analysis | Identification of the most stable conformations of the molecule in solution. researchgate.net | The calculated VCD spectrum is often a population-weighted average of the spectra of the most stable conformers. |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.govencyclopedia.pub ECD is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb UV-Vis light. frontiersin.org While the phenyl group in this compound is a chromophore, the ECD signals may be weak. In such cases, derivatization to introduce stronger chromophores can be employed. encyclopedia.pub
Similar to VCD, the determination of absolute configuration by ECD relies on comparing the experimental spectrum with a spectrum calculated using time-dependent density functional theory (TD-DFT). nih.gov The sign and shape of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. mdpi.com
Methodology for ECD Analysis:
Conformational Search: A thorough search for all possible low-energy conformations of this compound is performed using molecular mechanics or other computational methods. nih.gov
ECD Calculation: The ECD spectrum for each significant conformer is calculated using TD-DFT. nih.gov
Spectral Averaging and Comparison: The calculated spectra are averaged based on their Boltzmann population, and the resulting spectrum is compared to the experimental ECD spectrum. A good match allows for the assignment of the absolute configuration. mdpi.com
Table 2: Comparison of VCD and ECD for Stereochemical Elucidation
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Spectral Region | Infrared wikipedia.org | Ultraviolet-Visible nih.gov |
| Applicability | Applicable to virtually all chiral molecules. nih.gov | Primarily for molecules with chromophores. frontiersin.org |
| Information Content | Provides detailed information about the entire molecular structure. | Provides information about the stereochemistry around the chromophore. |
| Derivatization | Generally not required. biotools.us | Sometimes necessary to enhance signals. encyclopedia.pub |
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.net For liquids or oils like this compound, direct crystallization can be challenging. A common strategy is to convert the alcohol into a crystalline derivative by reacting it with a chiral derivatizing agent of known absolute configuration.
The resulting diastereomer is then crystallized, and its structure is determined by X-ray diffraction. Knowing the absolute configuration of the derivatizing agent allows for the unambiguous determination of the absolute configuration of the original alcohol. For instance, a derivative of a similar compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, has been successfully analyzed by X-ray crystallography. nih.govresearchgate.netnih.gov
Typical Chiral Derivatizing Agents for Alcohols:
Acids (e.g., Mosher's acid, camphorsulfonic acid)
Isocyanates (e.g., (R)-1-phenylethyl isocyanate)
Table 3: Crystallographic Data for a Derivative of a Structurally Related Compound
| Parameter | Value |
| Compound | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol nih.govresearchgate.net |
| Crystal System | Orthorhombic nih.govresearchgate.net |
| Space Group | P212121 researchgate.net |
| Unit Cell Dimensions | a = 5.3770 Å, b = 12.598 Å, c = 15.601 Å nih.govresearchgate.net |
Note: This data is for a structurally similar compound and serves as an example of the type of information obtained from X-ray crystallography.
Modified Mosher's NMR Procedure for Stereochemical Assignment
The modified Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols. nih.govumn.edu This method involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu
The two diastereomeric esters, (R)-MTPA ester and (S)-MTPA ester, are then analyzed by ¹H NMR spectroscopy. nih.gov The key principle is that the anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. wordpress.com By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. nih.gov
Procedure for Mosher's Method:
Esterification: The this compound is separately reacted with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric esters. hebmu.edu.cn
NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.
Data Analysis: The chemical shifts of the protons on either side of the carbinol stereocenter are compared. A consistent pattern in the sign of the Δδ values reveals the absolute configuration. researchgate.net
Table 4: Expected ¹H NMR Chemical Shift Differences (ΔδSR) in a Mosher's Analysis of this compound
| Protons | Expected Sign of ΔδSR (δS - δR) |
| Methyl Protons (CH3) | Positive |
| Aromatic Protons (C6H3F2) | Negative |
Note: This table presents a simplified, hypothetical model for illustrative purposes. The actual signs would be determined experimentally.
Quantification of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. heraldopenaccess.us It is defined as the absolute difference between the mole fractions of the two enantiomers. For pharmaceutical applications, it is crucial to quantify the ee to ensure the desired therapeutic effect and to minimize potential side effects from the unwanted enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. eijppr.com The separated enantiomers are then detected, and their relative peak areas are used to calculate the enantiomeric excess. sigmaaldrich.com
A variety of CSPs are commercially available, and the choice of the appropriate column and mobile phase is critical for achieving good separation. csfarmacie.cz For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.czmdpi.com
Typical Chiral HPLC Setup:
Column: A column packed with a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). wiley-vch.de
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). wiley-vch.de
Detector: A UV detector is commonly used, as the phenyl group in the molecule absorbs UV light.
Table 5: Illustrative Chiral HPLC Separation Parameters for a Racemic Mixture of 1-(2,4-Difluorophenyl)ethan-1-ol
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | tR1 |
| Retention Time (S-enantiomer) | tR2 |
Note: This is a hypothetical example. Actual separation conditions would need to be optimized experimentally.
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the following formula:
ee (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers of volatile compounds like this compound. The separation principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated onto the capillary column. gcms.cz
The most common CSPs for this purpose are derivatized cyclodextrins. gcms.czchromatographyonline.com These are macrocyclic oligosaccharides that form a cone-shaped, chiral cavity. sigmaaldrich.com An analyte, upon entering the column, can form temporary inclusion complexes with the cyclodextrin (B1172386) molecules. The stability of these diastereomeric complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times and, consequently, their separation on the chromatogram. For chiral alcohols, derivatization is sometimes employed to enhance volatility and improve separation. nih.govnih.gov For instance, acylation with acetic acid can be a simple and effective derivatization procedure. nih.gov
The selection of the specific cyclodextrin derivative is crucial for achieving optimal separation. Factors such as the size of the cyclodextrin ring (α, β, or γ) and the nature of the chemical groups used for derivatization influence the enantioselectivity for a given analyte. chromatographyonline.comnih.gov For the analysis of this compound, a screening of different CSPs would be the first step in method development to find the column that provides the best resolution.
Table 1: Typical Chiral Stationary Phases and Conditions for GC Enantioseparation of Chiral Alcohols
| Stationary Phase Type | Derivative Example | Typical Analytes | Key Principle |
|---|---|---|---|
| Derivatized β-Cyclodextrin | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. nih.gov | Chiral alcohols, esters, ketones. gcms.czchromatographyonline.com | Formation of transient diastereomeric inclusion complexes with differing stabilities. |
| Derivatized β-Cyclodextrin | Permethylated β-cyclodextrin in cyanopropyl-dimethylpolysiloxane. gcms.cz | Broad range of chiral compounds, including terpenes and their alcohols. | Differential partitioning and interaction energies between enantiomers and the CSP. |
| Modified β-Cyclodextrin | CP Chirasil-DEX CB (modified β-cyclodextrin bonded to dimethylpolysiloxane). nih.gov | Acyclic and cyclic chiral alcohols (often after acylation). nih.gov | Enantioselective hydrogen bonding and dipole-dipole interactions within the chiral cavity. |
This table is interactive. Users can sort the data by clicking on the column headers.
Advanced NMR Spectroscopic Methods with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In its standard application, NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary agent, the spectral degeneracy can be broken. Chiral Shift Reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, are used for this purpose. harvard.edulibretexts.org
When a CSR is added to a solution of a racemic or enantiomerically enriched sample of a compound like this compound, the alcohol's hydroxyl group acts as a Lewis base and coordinates to the Lewis acidic lanthanide ion (e.g., Europium, Eu³⁺). harvard.edulibretexts.org This interaction forms transient diastereomeric complexes. The two diastereomeric complexes have different geometries and association constants, placing the protons of each enantiomer at different average distances and orientations relative to the paramagnetic center of the CSR. nih.gov This results in differential induced shifts (Lanthanide-Induced Shift, LIS) in the proton NMR spectrum, causing previously overlapping signals for the two enantiomers to resolve into separate peaks. harvard.edu
The magnitude of the chemical shift difference between the enantiomers allows for the direct determination of enantiomeric excess (% ee) by integrating the corresponding resolved signals. kit.edu The effectiveness of a particular CSR depends on the substrate, the solvent, and the temperature. harvard.edu
Table 2: Common Chiral Lanthanide Shift Reagents for NMR
| Reagent Name | Abbreviation | Lanthanide Ion | Chiral Ligand | Typical Substrates |
|---|---|---|---|---|
| Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) | Eu(tfc)₃ | Europium (Eu³⁺) | 3-(Trifluoroacetyl)-d-camphor | Alcohols, ketones, esters, ethers |
| Tris[d,d-dicampholylmethanato]europium(III) | Eu(dcm)₃ | Europium (Eu³⁺) | d,d-Dicampholylmethane | "Hard" organic bases like alcohols and amines. harvard.edu |
This table is interactive. Users can sort the data by clicking on the column headers.
Molecular Rotational Resonance (MRR) Spectroscopy for Enantiomer-Selective Analysis
Molecular Rotational Resonance (MRR) spectroscopy, also known as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a high-resolution gas-phase technique that provides unambiguous structural information based on a molecule's moments of inertia. brightspec.comspectroscopyonline.com While enantiomers have identical moments of inertia and thus identical rotational spectra, MRR can be used for chiral analysis through the "chiral tag" method. nih.gov
In this approach, the chiral analyte, such as this compound, is complexed with a chiral tag molecule of known enantiopurity in a supersonic jet expansion. This non-covalent interaction forms two different diastereomeric complexes: (R-analyte)-(R-tag) and (S-analyte)-(R-tag). These diastereomers have different three-dimensional structures, resulting in distinct and resolvable moments of inertia and, therefore, unique rotational spectra. nih.gov
By measuring the rotational spectra of the two diastereomeric complexes, one can determine the absolute configuration of the analyte (since the tag's configuration is known) and quantify the enantiomeric excess by comparing the relative intensities of the spectral signals. spectroscopyonline.comnih.gov This technique is exceptionally precise and does not require chromatographic separation, offering a direct look at the structure of the chiral species in the gas phase. brightspec.com
Table 3: Principles of Enantiomer-Selective MRR Spectroscopy
| Feature | Description | Advantage for Chiral Analysis |
|---|---|---|
| Technique | High-resolution, gas-phase spectroscopy that measures molecular rotational transitions. nih.gov | Provides definitive structural information based on the precise 3D arrangement of atoms (moments of inertia). brightspec.com |
| Chiral Tagging | The analyte is complexed with a small, enantiopure chiral molecule (the tag) via non-covalent bonds. nih.gov | Creates two distinct diastereomeric complexes from an enantiomeric mixture, which are distinguishable by MRR. |
| Detection | The two diastereomeric complexes have different moments of inertia and thus separate, unique rotational spectra. spectroscopyonline.com | Allows for unambiguous identification and quantification of each enantiomer without prior separation. |
| Quantification | Enantiomeric excess is determined from the relative signal intensities of the two diastereomer spectra. nih.gov | Provides a direct and highly accurate measurement of enantiomeric purity. |
This table is interactive. Users can sort the data by clicking on the column headers.
Mass Spectrometry-Photoelectron Circular Dichroism (MS-PECD) for Direct Enantiomeric Excess Measurement
Mass Spectrometry-Photoelectron Circular Dichroism (MS-PECD) is a novel and powerful technique that combines the mass-selectivity of mass spectrometry with the chiral sensitivity of photoelectron circular dichroism. spectroscopyonline.com It allows for the direct determination of enantiomeric excess in multi-component mixtures without any prior chromatographic separation or chiral derivatization. spectroscopyonline.commassspecpecd.com
The method involves ionizing the gas-phase chiral molecules with circularly polarized laser light. massspecpecd.com The key phenomenon is that when a chiral molecule is ionized by such light, the angular distribution of the emitted photoelectrons is asymmetric. aps.org This forward-backward asymmetry in the electron emission direction, known as PECD, has an opposite sign for the two enantiomers. spectroscopyonline.com
In an MS-PECD experiment, an electron-ion coincidence imaging spectrometer is used. Following ionization by a circularly polarized laser pulse, the ejected electron and the resulting molecular ion are detected in coincidence. spectroscopyonline.com By gating on the specific mass-to-charge ratio of the ion of interest—in this case, that of 1-(2,4-difluorophenyl)ethan-1-ol—one can measure the PECD effect solely for the electrons originating from that compound. The magnitude and sign of the measured asymmetry directly provide the enantiomeric excess of that specific component in the sample. spectroscopyonline.commassspecpecd.com The effect is remarkably sensitive, often 100 to 1000 times larger than that seen in conventional chiroptical spectroscopy. massspecpecd.com
Table 4: Key Features of MS-PECD for Chiral Analysis
| Feature | Description | Advantage for this compound Analysis |
|---|---|---|
| Principle | Measurement of the asymmetric angular distribution of photoelectrons emitted from chiral molecules ionized by circularly polarized light. aps.org | Direct probe of molecular chirality in the gas phase. |
| Instrumentation | Combines a time-of-flight mass spectrometer with an electron-ion coincidence imaging detector. spectroscopyonline.com | Allows for mass-selection, enabling chiral analysis of a specific compound within a complex mixture. |
| Separation-Free | No chiral columns or chiral shift reagents are required for the analysis. massspecpecd.com | Simplifies sample preparation and eliminates potential artifacts from chiral selectors. |
| Quantification | Enantiomeric excess is determined directly from the measured asymmetry in the photoelectron angular distribution. spectroscopyonline.com | Provides direct, quantitative, and highly sensitive measurement of enantiomeric purity. |
This table is interactive. Users can sort the data by clicking on the column headers.
Chemical Reactivity and Stereoselective Transformations of 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Reactions Involving the Chiral Hydroxyl Group
The secondary alcohol in (1R)-1-(2,4-difluorophenyl)ethan-1-ol is a focal point for a variety of chemical transformations. The stereochemistry of this chiral center can be retained, inverted, or destroyed depending on the reaction mechanism, providing a powerful tool for synthetic chemistry.
Stereospecific Functionalization and Derivatization (e.g., Esterification, Etherification)
The chiral hydroxyl group can be readily converted into other functional groups, such as esters and ethers, often with a high degree of stereochemical control.
Esterification: The formation of esters from this compound can proceed through several mechanisms, with the stereochemical outcome being highly dependent on the chosen method.
Reactions with Retention: Standard esterification methods that activate the carboxylic acid, such as conversion to an acyl chloride or anhydride, typically proceed with retention of configuration at the chiral center. The alcohol's oxygen atom acts as a nucleophile, and the C-O bond of the alcohol is not broken.
Reactions with Inversion: The Mitsunobu reaction provides a classic example of esterification with inversion of stereochemistry. researchgate.net This reaction involves the in-situ activation of the alcohol with a reagent like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). The resulting phosphonium (B103445) salt intermediate undergoes an SN2 displacement by the carboxylate nucleophile, leading to a complete inversion of the stereocenter. The stereoselectivity can be influenced by the steric hindrance and acidity of the carboxylic acid used. researchgate.net
Etherification: The synthesis of ethers from the title alcohol also allows for stereochemical control.
Williamson Ether Synthesis: This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. Since the chiral C-O bond is not cleaved during the reaction, the original stereochemistry is retained in the resulting ether. organic-chemistry.org
Reductive Etherification: This alternative involves the reaction of the alcohol with a carbonyl compound under reductive conditions.
The choice of method allows for the synthesis of either the (R) or (S) configuration of the corresponding ester or ether from a single (R)-alcohol starting material.
Table 1: Stereochemical Outcomes in Functionalization Reactions
| Reaction Type | Reagent/Conditions | Stereochemical Outcome at Chiral Center |
|---|---|---|
| Esterification | Acyl Chloride, Pyridine | Retention |
| Esterification | Carboxylic Acid, DEAD, Ph3P (Mitsunobu) | Inversion researchgate.net |
| Etherification | 1. NaH; 2. Alkyl Halide (Williamson) | Retention organic-chemistry.org |
Oxidation Reactions and Control of Stereointegrity
Oxidation of the secondary alcohol functionality in this compound leads to the formation of the corresponding ketone, 2',4'-difluoroacetophenone (B1293509). nist.govnist.gov This transformation inevitably results in the loss of the chiral center, as the sp3-hybridized carbinol carbon becomes a planar sp2-hybridized carbonyl carbon. Therefore, the concept of "stereointegrity" in this context refers to the complete conversion to the achiral ketone without side reactions.
A wide array of reagents can be employed for this oxidation, each with its own advantages regarding mildness, selectivity, and ease of workup. organic-chemistry.orgsacredheart.edu
Common Oxidizing Agents:
Chromium-based reagents: Jones reagent (CrO3/H2SO4), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective but generate toxic chromium waste.
DMSO-based reagents: The Swern oxidation (oxalyl chloride, DMSO, triethylamine) and the Pfitzner-Moffatt oxidation are mild and avoid heavy metals.
Hypervalent iodine reagents: The Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are known for their mild conditions and high efficiency. organic-chemistry.org
In some cases, secondary alcohols can be directly oxidized to esters using reagents like performic acid, providing an alternative pathway that bypasses the ketone intermediate. rsc.org
Nucleophilic Substitutions and Stereochemical Control
For nucleophilic substitution to occur at the chiral center, the hydroxyl group must first be converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or by protonation in the presence of a strong acid to form an oxonium ion (-OH2+). The stereochemical outcome of the substitution is dictated by the reaction mechanism, which is influenced by the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov
SN2 Mechanism: With a good, unhindered nucleophile and a good leaving group in a polar aprotic solvent, the reaction is likely to proceed via an SN2 pathway. This mechanism involves a backside attack by the nucleophile, resulting in a single, concerted step of bond-forming and bond-breaking. The consequence is a complete inversion of the stereochemical configuration, known as a Walden inversion.
SN1 Mechanism: In the presence of a poor nucleophile (e.g., in solvolysis) and conditions that favor ionization (polar protic solvent), the reaction may proceed through an SN1 mechanism. This pathway involves the departure of the leaving group to form a planar, resonance-stabilized secondary benzylic carbocation. The incoming nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the two possible enantiomers.
Table 2: Predicted Stereochemical Control in Nucleophilic Substitution
| Leaving Group | Nucleophile/Solvent | Predominant Mechanism | Stereochemical Outcome |
|---|---|---|---|
| -OTs | Strong (e.g., CN⁻), Polar Aprotic (e.g., DMF) | SN2 | Inversion of configuration |
| -OH | Strong Acid (e.g., HBr) | SN1/SN2 mix | Partial to full racemization |
| -OH₂⁺ | Weak (e.g., H₂O, EtOH), Polar Protic | SN1 | Racemization |
Transformations of the 2,4-Difluorophenyl Moiety
The 2,4-difluorophenyl ring is deactivated towards electrophilic attack due to the inductive electron-withdrawing effect of the fluorine atoms. However, it can still undergo substitution reactions, and the fluorine atoms can participate in metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution Reactions
The regioselectivity of electrophilic aromatic substitution (SEAr) on the 1-(2,4-difluorophenyl)ethane-1-ol ring is governed by the combined directing effects of the three existing substituents: the two fluorine atoms and the 1-hydroxyethyl group. libretexts.org
Directing Effects:
Fluorine: Halogens are deactivating but are ortho, para-directors. libretexts.orgunizin.org The fluorine at C-2 directs incoming electrophiles to positions C-3 and C-5. The fluorine at C-4 directs to positions C-3 and C-5.
1-Hydroxyethyl Group: This alkyl group is activating and an ortho, para-director. savemyexams.com It directs incoming electrophiles to positions C-2 (which is already substituted) and C-6.
Combined Influence and Regioselectivity:
Position 3: Electronically activated by the fluorine at C-2 and C-4.
Position 5: Electronically activated by the fluorine at C-2 and C-4.
Position 6: Electronically activated by the 1-hydroxyethyl group but sterically hindered by its proximity.
Considering these factors, electrophilic attack is most likely to occur at positions 3 and 5, which are electronically favored by both fluorine atoms. Substitution at position 6 is less likely due to significant steric hindrance from the bulky side chain. For a reaction like nitration, a mixture of 3- and 5-nitro substituted products would be expected. nih.govresearchgate.net
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (1R)-1-(2,4-Difluoro-5-nitrophenyl)ethan-1-ol and (1R)-1-(2,4-Difluoro-3-nitrophenyl)ethan-1-ol |
| Halogenation | Br₂, FeBr₃ | (1R)-1-(5-Bromo-2,4-difluorophenyl)ethan-1-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (1R)-1-(5-Acyl-2,4-difluorophenyl)ethan-1-ol |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While the C-F bond is the strongest carbon-halogen bond and generally resistant to cleavage, its activation and participation in cross-coupling reactions are achievable under specific catalytic conditions. nih.govacs.orgchem8.org This allows for the substitution of one of the fluorine atoms with a new carbon or heteroatom group. Nickel and palladium catalysts are most commonly employed for this challenging transformation, often in Kumada-type couplings with Grignard reagents. acs.orgmdpi.com
The mechanism typically involves the oxidative addition of the aryl fluoride (B91410) to a low-valent metal center (e.g., Ni(0) or Pd(0)). This step is often the most difficult and can be facilitated by specialized ligands or bimetallic cooperation, for instance with the magnesium from the Grignard reagent. nih.govnih.gov Following transmetalation with the Grignard reagent and reductive elimination, the cross-coupled product is released, and the catalyst is regenerated.
Given the two non-equivalent fluorine atoms, selective activation could be possible. The C-F bond ortho to the bulky alkyl group (at C-2) may have different reactivity compared to the C-F bond at C-4.
Table 4: Representative Conditions for C-F Bond Cross-Coupling
| Catalyst System | Coupling Partner | Potential Product |
|---|---|---|
| NiCl₂(dppp) acs.org | Aryl Grignard (ArMgBr) | (1R)-1-(2-Fluoro-4-arylphenyl)ethan-1-ol |
| FeF₃ / SIPr acs.org | Aryl Grignard (ArMgBr) | (1R)-1-(2-Fluoro-4-arylphenyl)ethan-1-ol |
| CoCl₂/LiI organic-chemistry.org | Alkyl Grignard (RMgBr) | (1R)-1-(2-Fluoro-4-alkylphenyl)ethan-1-ol |
Rearrangement Reactions and Epimerization Studies
The stereochemical integrity of the hydroxyl-bearing carbon in this compound is a critical factor in its synthetic applications, particularly when it serves as a chiral precursor. Reactions that proceed via carbocationic intermediates, such as those under acidic conditions, present a potential for both rearrangement and epimerization, which could compromise the enantiopurity of the molecule.
Epimerization under Acidic Conditions
The epimerization of chiral benzylic alcohols, including this compound, can be facilitated by acidic catalysts. This process typically involves the protonation of the hydroxyl group, transforming it into a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a planar, achiral carbocation intermediate—the 1-(2,4-difluorophenyl)ethyl cation. The non-stereospecific re-addition of a water molecule to this carbocation results in a racemic mixture of the (R) and (S) enantiomers, leading to epimerization.
Studies on the racemization of various secondary benzylic alcohols have demonstrated that the reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org Electron-donating groups tend to stabilize the carbocation intermediate, thereby accelerating the rate of racemization. Conversely, electron-withdrawing groups, such as the fluorine atoms in the target molecule, are expected to destabilize the carbocation, potentially slowing down the epimerization process compared to non-fluorinated analogues.
A general method for the racemization of benzylic alcohols involves the use of a solid acid catalyst, such as a cation exchange resin bearing sulfonic acid groups. google.com This process can be carried out in an aqueous system, often with a water-miscible organic solvent to enhance the solubility of the alcohol. google.com
Table 1: General Conditions for Acid-Catalyzed Racemization of Secondary Benzylic Alcohols
| Catalyst System | Solvent | Temperature (°C) | Outcome |
| 2-Carboxyphenylboronic acid / Oxalic acid | 2-Butanone | 25 - 60 | Racemization with potential for ether formation as a side product. acs.org |
| Solid Acid Catalyst (e.g., Sulfonic Acid Resin) | Aqueous / Organic Co-solvent | 20 - 150 | Racemization of the chiral center. google.com |
| Trifluoroacetic Acid | Arene (e.g., Benzene) | Reflux | Potential for Friedel-Crafts alkylation, indicating carbocation formation. biomedres.us |
Note: This table presents generalized data for benzylic alcohols and is intended to be illustrative of the conditions under which this compound could potentially undergo epimerization. Specific data for this compound is not widely reported.
Rearrangement Reactions
The formation of the 1-(2,4-difluorophenyl)ethyl cation intermediate not only opens a pathway for epimerization but also for skeletal rearrangements. Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.org This process is driven by the formation of a more stable carbocation. In the case of the 1-(2,4-difluorophenyl)ethyl cation, the potential for such a rearrangement would depend on the relative stability of any potential rearranged carbocations. Given the structure, a 1,2-hydride shift is the most plausible Wagner-Meerwein rearrangement.
Furthermore, under Friedel-Crafts conditions, where a Lewis acid is used to promote the formation of a carbocation, benzylic alcohols can act as alkylating agents for aromatic compounds. ethz.chnih.gov While this is an intermolecular reaction rather than an intramolecular rearrangement, it underscores the propensity of benzylic alcohols to form carbocations that can then react in various ways. The reaction of a benzylic alcohol with an arene in the presence of a strong acid like trifluoroacetic acid can lead to the formation of diarylmethanes, providing further evidence for the in-situ generation of the corresponding benzylic carbocation. biomedres.us
Table 2: Potential Rearrangement and Side Reactions of Benzylic Alcohols via Carbocation Intermediates
| Reaction Type | Conditions | Potential Product(s) |
| Wagner-Meerwein Rearrangement | Acid-catalyzed (e.g., H₂SO₄) | Isomeric alkenes or substituted products resulting from a rearranged carbocation. chemistnotes.com |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., BF₃·OEt₂) / Arene | Di- and tri-arylmethanes. ethz.chnih.gov |
| Dehydration | Acid-catalyzed (e.g., H₂SO₄, heat) | Styrene derivative (2,4-difluorostyrene). |
Note: This table outlines potential reactions based on the known reactivity of benzylic alcohols. The specific outcomes for this compound would require experimental verification.
The stereochemical stability of fluorinated compounds can also be influenced by subtle stereoelectronic effects, such as the gauche effect and anomeric effects, which can affect the conformational preferences and reactivity of the molecule. nih.govbeilstein-journals.org These factors could play a role in the propensity of this compound to undergo rearrangement or epimerization under specific reaction conditions.
Computational and Theoretical Investigations of 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations are essential for understanding the three-dimensional structure and relative stabilities of the different conformers of (1R)-1-(2,4-difluorophenyl)ethan-1-ol. Conformational analysis aims to identify all possible spatial arrangements of the atoms (conformers) that arise from rotation around single bonds and to determine their relative energies.
The conformational landscape of this molecule is primarily defined by the rotation around the C-C single bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. These rotations give rise to various staggered and eclipsed conformers. The presence of the bulky and electron-rich 2,4-difluorophenyl group, along with the hydroxyl and methyl groups at the stereocenter, leads to a complex interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding.
Density Functional Theory (DFT) is a commonly employed quantum chemical method for such analyses, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to perform geometry optimization and frequency calculations. nii.ac.jp The calculations would first involve a systematic scan of the potential energy surface by rotating key dihedral angles to locate all energy minima. For each stable conformer identified, a full geometry optimization is performed, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution, which depends on their relative Gibbs free energies. These populations are crucial for accurately predicting spectroscopic properties, as the observed spectrum is a weighted average of the spectra of the individual conformers. nii.ac.jp The solvent effects are also critical and can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). sci-hub.se
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |
| A | ~60° (gauche) | 0.00 | 75.3 |
| B | ~180° (anti) | 0.85 | 19.1 |
| C | ~-60° (gauche) | 1.50 | 5.6 |
Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms of its Synthesis
The primary route for the synthesis of this compound is the asymmetric reduction of its corresponding ketone, 2',4'-difluoroacetophenone (B1293509). DFT calculations are a powerful tool for elucidating the mechanism of such reactions and understanding the origin of the observed stereoselectivity. rsc.org
These computational studies model the reaction pathway, including the structures of the reactants, transition states, intermediates, and products. By calculating the energy of each of these species, a reaction energy profile can be constructed. The transition state leading to the (R)-enantiomer is expected to be lower in energy than the transition state leading to the (S)-enantiomer, thus explaining the product distribution.
A typical DFT study of this reaction would involve modeling the interaction of the 2',4'-difluoroacetophenone substrate with a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, or an enzyme. researchgate.net The calculations would focus on the key hydride transfer step from the catalyst to the carbonyl carbon of the ketone. The model would explore how the steric and electronic interactions between the substrate and the chiral environment of the catalyst favor the approach of the hydride from one specific face of the ketone, leading to the formation of the (R)-alcohol.
Table 2: Typical Computational Details for a DFT Study of Asymmetric Reduction
| Parameter | Specification |
| DFT Functional | B3LYP, M06-2X, or similar |
| Basis Set | 6-31G* for C, H, O, F; LANL2DZ for metal catalyst |
| Solvation Model | IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model) |
| Software | Gaussian, ORCA, or similar |
| Calculations | Geometry Optimization, Transition State Search (e.g., QST2/3, Berny), Frequency Analysis |
Note: This table outlines a general computational setup for studying the reaction mechanism.
Molecular Dynamics Simulations and Stereoselectivity Prediction
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time and can be particularly useful for predicting stereoselectivity in chiral separations, such as in High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov While DFT is excellent for single-molecule properties and reaction steps, MD can simulate the behavior of many molecules in a condensed phase.
To predict the stereoselectivity of this compound, one could perform an MD simulation of both the (R)- and (S)-enantiomers in the presence of a chiral stationary phase (CSP), a material used in chromatography to separate enantiomers. preprints.org The simulation would model the interactions between the enantiomers and the chiral surface of the CSP. nih.gov
The simulation would track the trajectories of the enantiomers as they interact with the CSP and the mobile phase (solvent). By analyzing these trajectories, one can calculate the binding free energy of each enantiomer to the CSP. The enantiomer with the stronger interaction (more negative binding free energy) will be retained longer on the chromatographic column, leading to separation. The difference in binding free energies can be correlated with the separation factor (α), a measure of the effectiveness of the separation. These simulations can reveal the specific interactions—such as hydrogen bonds, π-π stacking, or steric repulsion—that are responsible for chiral recognition. researchgate.netnih.gov
Table 3: Illustrative Parameters for an MD Simulation of Chiral Separation
| Parameter | Description |
| System | (R)- and (S)-1-(2,4-difluorophenyl)ethanol, Chiral Stationary Phase (e.g., cellulose-based), Solvent (e.g., hexane/isopropanol (B130326) mixture) |
| Force Field | AMBER, CHARMM, or OPLS |
| Simulation Time | 100-500 nanoseconds |
| Ensemble | NPT (isothermal-isobaric) |
| Analysis | Binding Free Energy (MM/PBSA or MM/GBSA), Radial Distribution Functions, Hydrogen Bond Analysis |
Note: This table provides a representative setup for an MD simulation to study chiral recognition.
Prediction and Correlation of Spectroscopic Parameters (e.g., VCD, ECD)
Chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful experimental methods for determining the absolute configuration of chiral molecules. The assignment of the absolute configuration is greatly enhanced by the computational prediction of these spectra. rsc.orgencyclopedia.pub
The process involves first performing a conformational analysis (as described in section 5.1) to identify all significant conformers of this compound. For each of these conformers, the VCD and ECD spectra are calculated using quantum chemical methods, typically Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. researchgate.netustc.edu.cn
The final predicted spectrum is a Boltzmann-weighted average of the spectra of all the individual conformers. encyclopedia.pub This theoretical spectrum for the (R)-configuration is then compared to the experimental spectrum. A good match between the signs and relative intensities of the peaks in the calculated and experimental spectra confirms the absolute configuration of the molecule as (R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration would be assigned as (S). This combination of experimental measurement and theoretical prediction provides a high degree of confidence in the stereochemical assignment. researchgate.net
Table 4: Illustrative Comparison of Experimental and Calculated ECD Data
| Experimental Peak (nm) | Experimental Sign | Calculated Peak (nm) for (R)-isomer | Calculated Sign for (R)-isomer | Assignment |
| 215 | + | 212 | + | π → π |
| 265 | - | 268 | - | n → π |
Note: This table is a simplified illustration of how experimental and calculated ECD data are correlated to assign absolute configuration. Actual spectra would contain multiple bands.
Applications of 1r 1 2,4 Difluorophenyl Ethan 1 Ol As a Chiral Building Block in Organic Synthesis
Synthesis of Complex Chiral Intermediates and Scaffolds
The intrinsic chirality of (1R)-1-(2,4-difluorophenyl)ethan-1-ol makes it an ideal starting point for the synthesis of more elaborate chiral intermediates and scaffolds, which are subsequently used to build complex target molecules. A primary application lies in the preparation of key epoxide intermediates for azole antifungal agents. For instance, this compound is a precursor to the chiral epoxide, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate in the synthesis of various triazole antifungal drugs. researchgate.net The synthesis of this epoxide is typically achieved in two steps: reaction of 1H-1,2,4-triazole with 2,4-difluoro-α-chloroacetophenone, followed by treatment with trimethylsulfoxonium (B8643921) iodide. researchgate.net
Beyond the realm of antifungal agents, the structural motif of this compound can be incorporated into other heterocyclic scaffolds. While direct examples are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in creating a variety of chiral heterocycles. researchgate.net The development of synthetic routes to chiral tetrahydrofuran (B95107) lignans, for example, often relies on chiral alcohol precursors to establish the necessary stereocenters. nih.govnih.govelsevierpure.com Although not explicitly demonstrated with this compound, the methodologies for synthesizing these lignans, which involve steps like reductive deoxygenation and epimerization of cyclic hemiketals, could potentially be adapted. nih.gov
The synthesis of axially chiral heterobiaryl frameworks, which are prevalent in many natural products and chiral ligands, represents another area where chiral building blocks are essential. mdpi.com The de novo synthesis of these scaffolds often involves the strategic use of chiral precursors to control the atropisomerism. mdpi.com
Role in the Development of Chiral Ligands and Catalysts
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral alcohols are frequently employed as precursors for a diverse range of ligands. While specific examples detailing the direct conversion of this compound into a widely used chiral ligand are not prominently featured in the surveyed literature, the potential for such applications is significant based on established synthetic strategies.
For instance, P-chiral phosphine (B1218219) ligands, which have shown exceptional performance in various transition-metal-catalyzed asymmetric reactions, are often synthesized from chiral precursors. nih.govtcichemicals.com The synthesis of these ligands can involve the use of phosphine-boranes as intermediates, which are then reacted with electrophiles to introduce the desired functionality. nih.gov The hydroxyl group of this compound could, in principle, be derivatized to act as a handle for attachment to a phosphorus center or to direct the stereoselective introduction of a phosphine group.
Furthermore, chiral diamine ligands are another important class of ligands used in asymmetric catalysis, for example, in nickel-catalyzed cross-coupling reactions. orgsyn.org The synthesis of these ligands often starts from chiral amino alcohols. The conversion of this compound to a corresponding chiral amine would open a pathway to a new class of chiral diamine ligands.
The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, is a fundamental strategy in asymmetric synthesis. wikipedia.orgresearchgate.net Chiral alcohols are a common source for these auxiliaries. nih.govcollectionscanada.gc.ca The (1R)-1-(2,4-difluorophenyl)ethyl moiety could potentially serve as a chiral auxiliary, where its steric and electronic properties would influence the facial selectivity of reactions on a tethered prochiral substrate. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
Precursor in the Stereoselective Synthesis of Bioactive Molecules (Focus on synthetic utility, not biological activity or clinical trials)
The utility of this compound as a chiral precursor is most prominently demonstrated in the synthesis of bioactive triazole and oxadiazole derivatives, particularly agricultural and pharmaceutical antifungal agents. nih.govresearchgate.netnih.gov
A significant application is in the production of the agricultural fungicide epoxiconazole (B1671545). nih.govnih.govnih.govnih.gov Patent literature describes methods for preparing epoxiconazole intermediates where the core difluorophenyl ethanol (B145695) structure is a key component. researchgate.net The synthesis often involves the reaction of a substituted phenylacetaldehyde (B1677652) with an appropriate aldehyde, followed by epoxidation, reduction, and nucleophilic substitution to build the final triazole-containing structure. researchgate.net
In the pharmaceutical arena, this compound is a recognized starting material for the synthesis of fluconazole (B54011) analogues and other azole derivatives. researchgate.net For example, a series of 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one derivatives have been synthesized with this chiral alcohol as the foundational block. researchgate.net The synthetic utility here lies in the ability to introduce the difluorophenyl group and the adjacent chiral hydroxyl center in a stereochemically defined manner early in the synthetic sequence.
The synthesis of chiral β-amino alcohols is another area where this compound can serve as a valuable precursor. researchgate.netresearchgate.net Chiral β-amino alcohols are important structural motifs in many pharmacologically active molecules. researchgate.net Synthetic strategies often involve the asymmetric amination of epoxides, which can be derived from the corresponding chiral alcohols. researchgate.net
While direct synthetic routes from this compound to other classes of bioactive molecules such as CREB-binding protein inhibitors or neurokinin-1 receptor antagonists are not explicitly detailed in the reviewed literature, the fluorinated phenyl ethanol moiety is a structural feature in some of these compounds. nih.govchemscene.comresearchgate.netmahidol.ac.thnih.govnih.gov This suggests the potential for developing synthetic strategies that utilize this compound as a chiral starting material for these targets.
Below is a table summarizing the synthetic utility of this compound in preparing precursors for various bioactive molecules.
| Bioactive Molecule Class | Precursor Synthesized from this compound | Key Synthetic Transformations |
| Triazole Antifungals | Chiral epoxides, triazole-substituted propanols | Epoxidation, Nucleophilic ring-opening with triazoles |
| Agricultural Fungicides | Substituted propylenes, epoxyethanes | Addition, Epoxidation, Reduction, Nucleophilic substitution |
| β-Amino Alcohols | Chiral epoxides | Asymmetric amination of derived epoxides |
Integration into Multistep Asymmetric Reaction Sequences
The true power of a chiral building block like this compound is realized when it is seamlessly integrated into a multistep asymmetric reaction sequence to construct a complex target molecule with multiple stereocenters. nih.govrsc.org The initial stereocenter of the alcohol serves as a foundation upon which subsequent stereocenters are built in a controlled manner.
One-pot multistep transformations are an elegant and economically attractive approach in modern synthetic chemistry. nih.gov For example, the asymmetric synthesis of β-adrenergic blockers has been achieved through one-pot sequences that involve the in situ formation of a chiral organocatalyst. nih.gov While not directly employing this compound, these methodologies highlight the potential for integrating this chiral alcohol into similar one-pot procedures for the synthesis of other chiral amino alcohols.
The synthesis of complex natural products often requires long and intricate reaction sequences. The use of a chiral building block from the outset can significantly simplify the synthesis by reducing the number of steps required to introduce chirality. For instance, in the synthesis of tetrahydrofuran lignans, the stereochemistry of the final product is often dictated by the chirality of the starting alcohol precursor. nih.govnih.govelsevierpure.com
The development of continuous flow asymmetric synthesis is a rapidly growing field that offers significant advantages in terms of efficiency and scalability. rsc.org Chiral building blocks are central to many continuous flow processes for the synthesis of active pharmaceutical ingredients. The integration of this compound into such a flow process could enable the efficient and continuous production of key chiral intermediates for various bioactive molecules.
The table below provides a conceptual overview of how this compound could be integrated into a multistep synthesis.
| Target Molecule Type | Initial Transformation of this compound | Subsequent Key Reactions in Sequence |
| Complex Azole Antifungals | Conversion to a chiral epoxide | Nucleophilic opening of the epoxide, further functionalization of the side chain |
| Chiral Tetrahydrofuran Lignans | Oxidation and coupling to form a hemiacetal | Reductive deoxygenation, epimerization, cyclization |
| Chiral β-Amino Alcohols | Conversion to a chiral epoxide or azide | Ring-opening with an amine or reduction of the azide |
| Chiral Diamine Ligands | Conversion to a chiral amine | Dimerization or coupling with another chiral amine moiety |
Green Chemistry Principles and Sustainable Synthesis of 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Development of Eco-Friendly Solvents and Reaction Media (e.g., Deep Eutectic Solvents)
The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to the process's environmental impact. tudelft.nlrsc.org Traditional organic solvents are often volatile, toxic, and derived from non-renewable resources. acs.org Research has therefore focused on developing greener alternatives for the synthesis of chiral alcohols.
Deep Eutectic Solvents (DESs) have emerged as promising green solvents. tandfonline.com They are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. tandfonline.com Their advantages include low toxicity, biodegradability, low cost, and ease of preparation. tandfonline.comrsc.org In the context of asymmetric synthesis, DESs can serve not only as a reaction medium but also, in some cases, as the catalyst itself. rsc.orgresearchgate.net For the synthesis of chiral alcohols, employing a DES could enhance sustainability, particularly in enzyme-catalyzed reductions where they can improve enzyme stability and performance. rsc.org
Bio-based solvents , derived from renewable resources like biomass, are another important class of eco-friendly solvents. mdpi.com Examples include ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl lactate. mdpi.com The use of ethanol, particularly azeotropic ethanol which is less expensive and easier to recycle, has shown promise in improving separations in supercritical fluid chromatography (SFC), a technique relevant for purification. researchgate.net Biocatalytic reduction of ketones to chiral alcohols has been successfully performed in two-phase systems using water and a suitable organic solvent, where the choice of solvent is critical for catalyst stability and conversion rates. nih.gov
Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. acs.orggoogle.com Its use in the synthesis of chiral alcohols via asymmetric reduction of prochiral ketones has been demonstrated. google.com Electrochemical reductions, for instance, can utilize water as both the solvent and the hydrogen source, offering a safe and green alternative to conventional methods that use hazardous hydrogen sources. nih.gov
| Solvent Type | Key Features | Potential Advantages in Synthesis | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, low cost, tunable properties. | Can act as both solvent and catalyst; enhances enzyme stability. | tandfonline.comrsc.org |
| Bio-based Solvents | Derived from renewable resources (e.g., biomass). | Reduces reliance on petrochemicals; some are less toxic than traditional solvents. | mdpi.com |
| Water | Non-toxic, non-flammable, abundant, inexpensive. | Ultimate green solvent; can serve as hydrogen source in electrochemical methods. | google.comnih.gov |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removable. | Reduces need for organic solvents, especially in chromatography. | researchgate.net |
Atom Economy and Process Efficiency in Synthetic Routes
Atom Economy (AE) is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wikipedia.org An ideal reaction has an AE of 100%. scranton.edu Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions generate by-products, leading to lower AE. scranton.edu
The synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol is typically achieved via the asymmetric reduction of its corresponding prochiral ketone, 1-(2,4-difluorophenyl)ethanone. nist.gov In this reduction, a hydrogen source (like H₂ gas or a hydrogen donor like isopropanol) is used.
Catalytic Hydrogenation: If the reduction is performed using H₂ gas with a chiral catalyst, the reaction is: C₈H₆F₂O + H₂ → C₈H₈F₂O In this case, all atoms from the reactants are incorporated into the product, resulting in a theoretical Atom Economy of 100% .
Transfer Hydrogenation: If a hydrogen donor like isopropanol (B130326) is used in a Meerwein-Ponndorf-Verley (MPV) type reduction, the reaction generates a by-product (acetone): C₈H₆F₂O + C₃H₈O → C₈H₈F₂O + C₃H₆O The AE for this process is calculated as: AE = (M.W. of Product) / (Sum of M.W. of Reactants) x 100 AE = (158.14 g/mol ) / (156.13 g/mol + 60.10 g/mol ) x 100 = 73.1%
This comparison clearly shows that catalytic hydrogenation is superior from an atom economy perspective.
Process Efficiency extends beyond atom economy to consider factors like reaction yield, cycle time, and throughput. pharmasalmanac.compharmafeatures.com Continuous flow chemistry has emerged as a transformative approach to intensify processes in pharmaceutical manufacturing. pharmafeatures.comarborpharmchem.com Compared to traditional batch reactors, flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, often leading to higher yields and purities in shorter reaction times. pharmasalmanac.combeilstein-journals.org Implementing a continuous flow process for the asymmetric reduction of 1-(2,4-difluorophenyl)ethanone could significantly boost process efficiency, reduce solvent usage, and minimize waste. pharmasalmanac.com
Waste Minimization and Environmental Impact Assessment (e.g., E-factor)
A primary goal of green chemistry is the prevention of waste. msu.edu The Environmental Factor (E-factor) , defined as the mass ratio of waste to the desired product, is a key metric for evaluating the environmental footprint of a chemical process. sheldon.nlchemanager-online.com
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The pharmaceutical industry historically has very high E-factors, often ranging from 25 to over 100, largely due to the use of multi-step syntheses and large quantities of solvents. tudelft.nlchemanager-online.com For the synthesis of an active pharmaceutical ingredient (API) or a key intermediate like this compound, every component that does not end up in the final product is considered waste. This includes solvent losses, reaction by-products, and materials used in workup and purification. tudelft.nl
| Industry Sector | Product Tonnage (per annum) | E-Factor (kg waste / kg product) |
|---|---|---|
| Oil Refining | 10⁶ - 10⁸ | <0.1 |
| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |
| Fine Chemicals | 10² - 10⁴ | 5 - 50 |
| Pharmaceuticals | 10 - 10³ | 25 - >100 |
Source: Data adapted from Sheldon, R. A. tudelft.nlchemanager-online.com
To minimize the E-factor in the synthesis of this compound, several strategies can be employed:
Improving Atom Economy: As discussed, choosing a route with higher atom economy directly reduces by-product waste. wikipedia.org
Solvent Reduction and Recycling: Solvents are a major contributor to waste. rsc.org Reducing solvent volumes, for example through process intensification with flow chemistry, and implementing effective solvent recycling protocols are crucial. pharmasalmanac.comchemanager-online.com
Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste, as catalysts are used in small quantities and can often be recycled. semanticscholar.org
Environmental Impact Assessment goes beyond just the mass of waste and considers its nature. rsc.orgspiritsanddistilling.com The production of distilled spirits, for instance, has environmental impacts related to raw material cultivation, energy-intensive distillation, and by-product disposal. spiritsanddistilling.comiaea.org Similarly, the synthesis of a chiral alcohol intermediate involves assessing the lifecycle of all materials used. Chiral pollution is a growing concern, as different enantiomers of a compound can have different environmental fates and toxicities. nih.gov Therefore, ensuring high enantiomeric purity in the final product is not only a requirement for its pharmaceutical application but also an environmental consideration.
Development of Robust and Recyclable Catalytic Systems
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. semanticscholar.org For the asymmetric reduction of 1-(2,4-difluorophenyl)ethanone to this compound, the development of robust and recyclable catalysts is paramount.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recovery and reuse. acs.org An example is the immobilization of a chiral catalyst, such as a Ru-TsDPEN complex, onto a solid support like silica. acs.org Such systems have demonstrated high activity and excellent enantioselectivity in the asymmetric transfer hydrogenation of various ketones, with the catalyst being reused multiple times without a significant loss of performance. acs.org Applying this approach to the synthesis of this compound could lead to a more sustainable and cost-effective process.
Biocatalysts (Enzymes): Enzymes are highly efficient and selective natural catalysts that operate under mild conditions (pH, temperature) and often in aqueous media. nih.govarborpharmchem.com Alcohol dehydrogenases (ADHs) are enzymes capable of reducing ketones to chiral alcohols with very high enantioselectivity. researchgate.net The use of an ADH, potentially from a robust organism like Geotrichum candidum or Rhodococcus, could provide a green route to this compound. nih.govresearchgate.net The enzyme itself can be immobilized or used in whole-cell systems to facilitate recycling and improve operational stability. nih.gov
Homogeneous Catalysts: While their separation can be more challenging, homogeneous catalysts like oxazaborolidines (CBS catalysts) are highly effective for the enantioselective reduction of ketones. mdpi.com Generating these catalysts in situ from a chiral precursor and a borane (B79455) source can improve reliability. mdpi.com To enhance recyclability, strategies such as using catalysts with modified ligands that allow for extraction into a separate phase or membrane filtration can be explored.
| Catalyst Type | Example | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Heterogeneous | Silica-immobilized Ru-TsDPEN | Easy to separate and recycle; robust. | May have lower activity than homogeneous counterparts. | acs.org |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | High enantioselectivity; mild conditions; uses water as solvent. | Enzyme stability; potential substrate/product inhibition. | nih.govresearchgate.net |
| Homogeneous | Oxazaborolidine (CBS) | High activity and enantioselectivity. | Difficult to separate from product; recycling can be complex. | mdpi.com |
Emerging Research Directions and Future Perspectives for 1r 1 2,4 Difluorophenyl Ethan 1 Ol
Continuous Flow Chemistry for Scalable Asymmetric Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of fine chemicals and pharmaceuticals. cetjournal.it This approach offers numerous advantages for the asymmetric synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol, including enhanced safety, improved process control, and straightforward scalability. umontreal.ca
Continuous flow reactors, particularly microreactors and packed-bed systems, provide superior heat and mass transfer compared to large batch vessels. d-nb.info This precise control over reaction parameters such as temperature, pressure, and residence time is critical for asymmetric reactions, where even minor fluctuations can negatively impact enantioselectivity and yield. d-nb.info For the synthesis of this compound, this would typically involve the asymmetric reduction of the prochiral ketone, 1-(2,4-difluorophenyl)ethanone.
In a continuous flow setup, a solution of the ketone and a reducing agent would be continuously pumped through a reactor containing an immobilized chiral catalyst. This catalyst could be a heterogeneous chemocatalyst (e.g., a supported metal complex) or a biocatalyst like an immobilized ketoreductase (KRED). nih.gov The use of immobilized catalysts in fixed-bed flow systems is particularly appealing as it simplifies catalyst separation and reuse, reducing costs and waste. nih.gov Research has demonstrated that such systems can operate stably for extended periods, leading to high productivity and making them ideal for industrial-scale production. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Asymmetric Synthesis
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat & Mass Transfer | Limited by vessel size | Excellent due to high surface-area-to-volume ratio | Improved reaction control and safety d-nb.info |
| Scalability | Complex, often requires re-optimization | Linear, by extending operation time or parallelization | Faster and more predictable scale-up umontreal.ca |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor hold-up | Reduced risk of thermal runaways cetjournal.it |
| Productivity (Space-Time Yield) | Generally lower | Significantly higher | More efficient use of plant infrastructure nih.gov |
| Process Automation | Difficult to integrate | Easily integrated with online analysis and control | Improved reproducibility and on-demand production umontreal.ca |
Artificial Intelligence and Machine Learning in Reaction Optimization and Prediction
Table 2: Application of Machine Learning in Optimizing Asymmetric Reduction
| Model Inputs (Variables) | Predicted Outputs (Targets) | Potential Impact on Synthesis |
|---|---|---|
| Catalyst Structure (e.g., KRED amino acid sequence) | Enantiomeric Excess (ee %) | Rapid identification of highly selective catalysts rsc.org |
| Substrate (1-(2,4-difluorophenyl)ethanone) | Conversion (%) | Ensuring high process yield |
| Solvent & Co-solvent | Reaction Rate | Maximizing reactor throughput |
| Temperature & pH | Catalyst Stability | Improving catalyst lifetime and process economics sci-hub.se |
| Flow Rate / Residence Time | Space-Time Yield | Optimizing industrial productivity researchgate.net |
Expanding Substrate Scope for Biocatalytic Transformations
Biocatalysis, particularly the use of ketoreductases (KREDs), has become a preferred method for the industrial synthesis of chiral alcohols due to its exceptional selectivity, mild reaction conditions, and green credentials. rsc.orgnih.gov A primary challenge, however, is that naturally occurring enzymes often exhibit limited activity or selectivity towards non-natural, structurally complex substrates like 1-(2,4-difluorophenyl)ethanone. tudelft.nl Consequently, a major research focus is on expanding the substrate scope of KREDs through protein engineering. researchgate.net
Techniques such as directed evolution and rational design are employed to create tailor-made enzymes optimized for specific industrial applications. sci-hub.setudelft.nl Directed evolution mimics natural selection in the laboratory, screening vast libraries of enzyme variants to identify mutants with improved properties. Rational design, guided by computational modeling, involves making specific changes to the enzyme's amino acid sequence to enhance its affinity for a target substrate. rsc.org
For the synthesis of this compound, researchers would screen KRED libraries to find an initial hit that shows some activity towards the corresponding ketone. This initial enzyme would then be subjected to rounds of protein engineering to improve its enantioselectivity to >99.5% ee and its activity at high substrate concentrations (e.g., >100 g/L), which is crucial for an economically viable process. rsc.orgsci-hub.se Studies on structurally similar substrates, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, have successfully used this approach to develop highly efficient biocatalytic processes with near-perfect conversion and enantioselectivity. researchgate.net
Table 3: Hypothetical Data from Engineering a KRED for Fluorinated Substrates
| Enzyme Variant | Target Substrate | Relative Activity (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Wild-Type KRED | 1-(2,4-difluorophenyl)ethanone | 5 | 65% (R) |
| Mutant A (Round 1) | 1-(2,4-difluorophenyl)ethanone | 40 | 92% (R) |
| Mutant B (Round 2) | 1-(2,4-difluorophenyl)ethanone | 85 | 98.5% (R) |
| Optimized KRED (Round 3) | 1-(2,4-difluorophenyl)ethanone | 100 | >99.9% (R) |
| Optimized KRED (Round 3) | Acetophenone (for comparison) | 120 | >99.9% (R) |
Challenges and Opportunities in Industrial Scale-Up of Enantiopure this compound Production
The successful industrial-scale production of enantiopure this compound requires overcoming several challenges, but recent technological advancements present significant opportunities. The convergence of biocatalysis, continuous flow chemistry, and AI offers a powerful toolkit for developing a robust and economically competitive manufacturing process.
The primary opportunity lies in the synergistic application of these emerging technologies. An engineered ketoreductase with high activity and stability can be used in an automated continuous flow reactor, with the process parameters optimized by an ML algorithm. This integrated approach paves the way for a highly efficient, sustainable, and cost-effective industrial process for producing this compound, meeting the stringent demands of the pharmaceutical industry. nih.govresearchgate.net
Table 4: Challenges and Technological Opportunities in Industrial Scale-Up
| Challenge | Technological Opportunity / Solution | Primary Benefit |
|---|---|---|
| Catalyst Cost & Stability | Enzyme immobilization and use in continuous flow reactors nih.gov | Catalyst recycling, reduced operational costs |
| Low Productivity | Process intensification (PI) via flow chemistry and engineered enzymes cetjournal.itescholarship.org | Higher space-time yield, smaller plant footprint |
| Substrate/Product Inhibition | Biocatalysis in continuous flow systems sci-hub.se | Improved enzyme performance and lifetime |
| Process Optimization Time | AI/ML for predictive modeling and autonomous experimentation nih.govnih.gov | Faster development, reduced R&D costs |
| Downstream Purification | Integrated continuous separation and purification steps nih.gov | Reduced solvent waste, streamlined manufacturing |
| Process Safety & Control | Automated continuous flow reactors osti.gov | Inherently safer process, enhanced reproducibility |
Q & A
Q. What catalytic systems are optimal for enantioselective synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol to achieve high enantiomeric excess (ee)?
Methodological Answer: Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric hydrogenation. For enzymatic approaches, lipases or esterases (e.g., Candida antarctica lipase B) catalyze kinetic resolution of racemic mixtures. For example, acetylation of the racemic alcohol using vinyl acetate in tert-butyl methyl ether (TBME) at 30°C selectively acetylates the undesired enantiomer, leaving the (1R)-isomer unreacted . Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) on prochiral ketones like 1-(2,4-difluorophenyl)ethanone can yield the (1R)-alcohol with >90% ee under 50 bar H₂ .
Q. How can chiral HPLC methods be optimized to determine stereochemical purity of this compound?
Methodological Answer: Use a chiral stationary phase (e.g., Chiralpak IC or OD-H) with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min and UV detection at 254 nm. Adjust the isopropanol ratio (±5%) to resolve enantiomers. For baseline separation, ensure column temperature is maintained at 25°C. Calibrate using racemic standards to quantify ee values .
Q. What solvent systems are optimal for recrystallization to achieve >99% purity?
Methodological Answer: Recrystallize from a hexane/ethyl acetate (4:1) mixture. Dissolve the crude product at 50°C, cool to −20°C for 12 hours, and filter. Alternatively, use toluene for slow evaporation, yielding colorless crystals. Monitor purity via GC-MS or HPLC .
Advanced Research Questions
Q. How do fluorination patterns on the phenyl ring influence stability under acidic/basic conditions?
Methodological Answer: The 2,4-difluoro substitution enhances electron-withdrawing effects, stabilizing the alcohol against acid-catalyzed dehydration. Under basic conditions (pH >10), the hydroxyl group may deprotonate, increasing solubility in polar solvents. Conduct accelerated stability studies in 0.1 M HCl/NaOH at 40°C for 72 hours, monitoring degradation via <sup>19</sup>F NMR or LC-MS .
Q. What strategies resolve discrepancies in NMR data for diastereomeric impurities?
Methodological Answer: Assign stereochemistry using NOESY or ROESY to detect spatial proximity between the hydroxyl proton and fluorinated aromatic protons. For <sup>13</sup>C NMR, compare chemical shifts of the chiral center (C1) with literature data for analogous fluorophenyl alcohols (e.g., (R)-1-(4-fluorophenyl)ethan-1-ol, δ_C1 ≈ 70.2 ppm) .
Q. Can computational modeling predict enantioselectivity of novel catalysts for this compound?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in asymmetric hydrogenation. Compare activation energies for (R)- and (S)-pathways. Validate predictions with experimental ee values from chiral HPLC .
Spectroscopic Characterization Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
